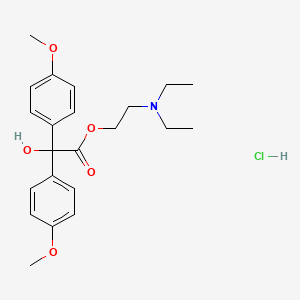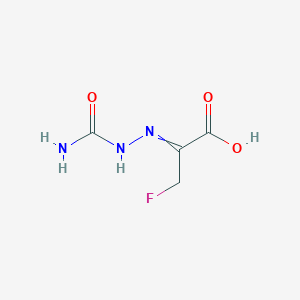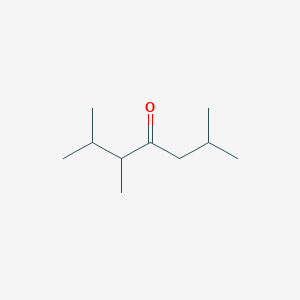
2,3,6-Trimethylheptan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-Trimethylheptan-4-one is an organic compound with the molecular formula C10H20O It is a branched ketone, characterized by the presence of three methyl groups attached to a heptane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethylheptan-4-one can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,3,6-trimethylheptane, using a strong base and an appropriate alkyl halide. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired ketone.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation reactions using advanced catalytic systems. These methods are designed to optimize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and other modern techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3,6-Trimethylheptan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
2,3,6-Trimethylheptan-4-one has several applications in scientific research:
Chemistry: It serves as a model compound for studying ketone reactivity and mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme-catalyzed reactions involving ketones.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: It is utilized in the synthesis of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism by which 2,3,6-Trimethylheptan-4-one exerts its effects involves interactions with specific molecular targets The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4-Trimethylheptan-4-one
- 2,3,5-Trimethylheptan-4-one
- 2,4,6-Trimethylheptan-4-one
Uniqueness
2,3,6-Trimethylheptan-4-one is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for studying structure-activity relationships and developing specialized applications.
Propiedades
Número CAS |
5453-96-3 |
|---|---|
Fórmula molecular |
C10H20O |
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
2,3,6-trimethylheptan-4-one |
InChI |
InChI=1S/C10H20O/c1-7(2)6-10(11)9(5)8(3)4/h7-9H,6H2,1-5H3 |
Clave InChI |
ADCMLYKEZQPOKL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)C(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


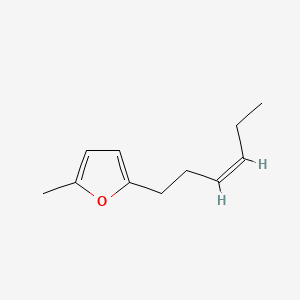
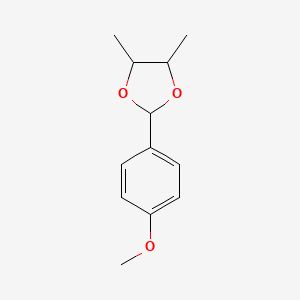
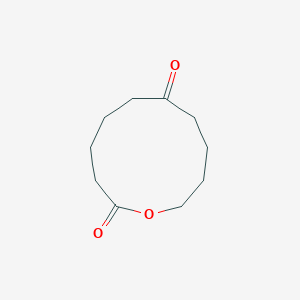
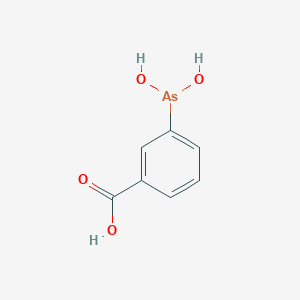
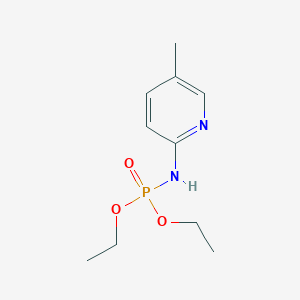
![n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide](/img/structure/B14743490.png)
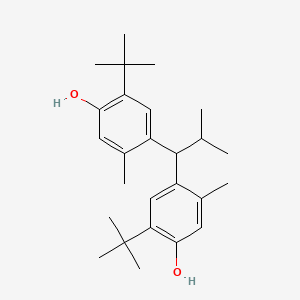

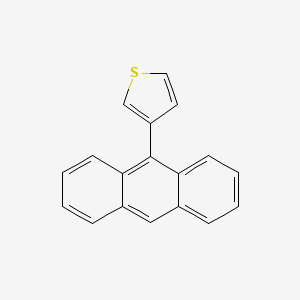
![Diethyl 2,2-bis[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B14743527.png)
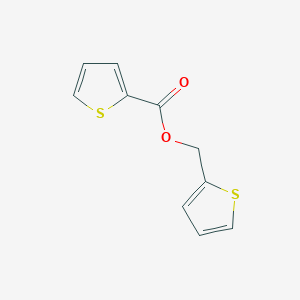
![(2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;4-methylbenzenesulfonate](/img/structure/B14743540.png)
